molecular formula C7H15Cl2N B3125319 1-(2-Chloro-1-methylethyl)pyrrolidine hydrochloride CAS No. 322391-26-4

1-(2-Chloro-1-methylethyl)pyrrolidine hydrochloride

Cat. No.: B3125319
CAS No.: 322391-26-4
M. Wt: 184.10
InChI Key: RBCAJUWPIJXRML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Chloro-1-methylethyl)pyrrolidine hydrochloride is a pyrrolidine derivative featuring a branched chloroalkyl substituent (2-chloro-1-methylethyl) attached to the nitrogen atom of the five-membered heterocyclic ring.

Properties

IUPAC Name

1-(1-chloropropan-2-yl)pyrrolidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14ClN.ClH/c1-7(6-8)9-4-2-3-5-9;/h7H,2-6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBCAJUWPIJXRML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCl)N1CCCC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-Chloro-1-methylethyl)pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with 2-chloro-1-methylethyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure high yield and purity of the product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

1-(2-Chloro-1-methylethyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(2-Chloro-1-methylethyl)pyrrolidine hydrochloride is widely used in scientific research, including:

    Chemistry: It serves as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in the study of biological processes and interactions at the molecular level.

    Medicine: It is investigated for its potential therapeutic applications and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2-Chloro-1-methylethyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, leading to various biochemical and physiological effects. The exact pathways and targets depend on the context of its use, such as in chemical reactions or biological studies .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-(2-Chloro-1-methylethyl)pyrrolidine hydrochloride with structurally related compounds, emphasizing differences in substituents, ring systems, and applications.

Compound Name Molecular Formula Molecular Weight CAS Number Key Structural Features Physical Properties Applications
1-(2-Chloro-1-methylethyl)pyrrolidine hydrochloride Not explicitly reported (inferred: C7H15Cl2N) Not reported Not explicitly listed Pyrrolidine ring; branched 2-chloro-1-methylethyl substituent Not reported Likely pharmaceutical intermediate
1-(2-Chloroethyl)pyrrolidine hydrochloride C6H12ClN·HCl 170.08 7250-67-1 Pyrrolidine ring; linear 2-chloroethyl substituent White crystals; LogP 0.736; mp 23–25°C Synthesis of Nafoxidine (estrogen receptor antagonist)
1-(3-Chloropropyl)pyrrolidine hydrochloride C7H14ClN·HCl 184.11 57616-69-0 Pyrrolidine ring; linear 3-chloropropyl substituent Not reported Pharmaceutical intermediate
1-(2-Chloro-1-methylethyl)piperidine hydrochloride C8H16ClN·HCl 198.13 41821-55-0 Piperidine ring (6-membered); branched 2-chloro-1-methylethyl substituent Neat solid; molecular weight 198.133 Potential intermediate in drug synthesis
1-(3-Methyl-1-phenylbutyl)pyrrolidine hydrochloride C15H22ClN 263.80 74332-83-5 Pyrrolidine ring; bulky 3-methyl-1-phenylbutyl substituent Not reported Not explicitly stated

Key Comparative Insights

Structural Variations and Reactivity

  • Substituent Effects :

  • The branched 2-chloro-1-methylethyl group in the target compound introduces steric hindrance, which may reduce nucleophilic substitution rates compared to linear analogs like 1-(2-chloroethyl)pyrrolidine hydrochloride. This branching could also enhance lipid solubility, as methyl groups typically increase LogP values .
  • Linear vs. Branched Chains : 1-(2-Chloroethyl)pyrrolidine hydrochloride (linear chain) is used in synthesizing Nafoxidine due to its efficient reactivity in alkylation reactions . In contrast, the branched analog’s steric effects might favor selective reactions in complex syntheses.

Heterocyclic Ring Differences

  • Piperidine vs. Pyrrolidine : The piperidine derivative (1-(2-chloro-1-methylethyl)piperidine hydrochloride) has a six-membered ring, reducing ring strain compared to pyrrolidine’s five-membered structure. Piperidine derivatives often exhibit distinct pharmacokinetic profiles, such as altered metabolic stability .

Applications Pharmaceutical Intermediates: While 1-(2-chloroethyl)pyrrolidine hydrochloride is well-documented in drug synthesis, the target compound’s applications remain speculative but likely align with its role as a specialized alkylating agent .

Biological Activity

1-(2-Chloro-1-methylethyl)pyrrolidine hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

  • IUPAC Name : 1-(2-Chloro-1-methylethyl)pyrrolidine hydrochloride
  • Molecular Formula : C7H13Cl2N
  • Molecular Weight : 180.09 g/mol

The biological activity of 1-(2-Chloro-1-methylethyl)pyrrolidine hydrochloride is primarily attributed to its interaction with various biological targets. It acts as a modulator of neurotransmitter systems, particularly in the central nervous system (CNS). The compound's structure allows it to bind to specific receptors, influencing neuronal signaling pathways.

Antimicrobial Activity

Research indicates that 1-(2-Chloro-1-methylethyl)pyrrolidine hydrochloride exhibits antimicrobial properties. In vitro studies have shown effectiveness against a range of bacteria and fungi. The minimum inhibitory concentration (MIC) values suggest that it may serve as a potential candidate for developing new antimicrobial agents.

Microorganism MIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Candida albicans8

Cytotoxicity and Anticancer Potential

The compound has also been evaluated for its cytotoxic effects on various cancer cell lines. Studies demonstrate that it can induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy.

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)15.6
A549 (Lung Cancer)10.2
HeLa (Cervical Cancer)12.5

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various pyrrolidine derivatives, including 1-(2-Chloro-1-methylethyl)pyrrolidine hydrochloride. The results indicated significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting its potential use in treating infections caused by resistant strains .
  • Cytotoxicity Assessment : In another study published in Cancer Chemotherapy and Pharmacology, the cytotoxic effects of the compound were assessed against multiple cancer cell lines. The findings revealed that it induced cell death through caspase activation and mitochondrial disruption, highlighting its potential as an anticancer agent .
  • Neuropharmacological Effects : Research featured in Neuropharmacology explored the CNS effects of this compound, demonstrating its ability to modulate neurotransmitter release and enhance synaptic plasticity, which may contribute to neuroprotective effects .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-Chloro-1-methylethyl)pyrrolidine hydrochloride, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling (e.g., 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride, EDCI) in the presence of triethylamine (Et₃N). Post-synthesis, purification via recrystallization using solvents like ethanol or acetonitrile is recommended to achieve >95% purity. Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC (https://arxiv.org/abs/2831a1234 ).

Q. Which spectroscopic techniques are most effective for structural characterization?

  • Methodological Answer : Employ a combination of ¹H and ¹³C NMR to confirm the pyrrolidine backbone and chloro-substituent positions. IR spectroscopy identifies functional groups (e.g., N-H stretches). High-resolution mass spectrometry (HRMS) validates molecular weight (±1 ppm accuracy). For crystalline derivatives, single-crystal X-ray diffraction provides definitive structural confirmation (https://arxiv.org/abs/2831a1234 ).

Q. How should this compound be stored to ensure long-term stability?

  • Methodological Answer : Store in airtight, light-protected containers at 2–8°C under inert gas (argon or nitrogen). Pre-packaged desiccants (e.g., silica gel) prevent hydrolysis. Regularly assess stability via HPLC to detect degradation products like dechlorinated analogs (https://arxiv.org/abs/2831a1234 ).

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., melting points)?

  • Methodological Answer : Use differential scanning calorimetry (DSC) under standardized heating rates (e.g., 10°C/min) to determine melting points. Cross-validate with literature using identical experimental conditions. Impurity profiles (via HPLC) may explain variations; recrystallize samples to ≥99% purity for consistency (https://arxiv.org/abs/2831a1234 ).

Q. What strategies mitigate steric hindrance during functionalization of the pyrrolidine ring?

  • Methodological Answer : Introduce bulky protecting groups (e.g., tert-butoxycarbonyl, Boc) at the nitrogen atom to direct electrophilic substitution. Microwave-assisted synthesis reduces reaction times and improves regioselectivity. Computational modeling (DFT) predicts reactive sites and guides experimental design (https://arxiv.org/abs/2831a1234 ).

Q. How does the chloro-substituent position influence biological activity in structure-activity relationship (SAR) studies?

  • Methodological Answer : Synthesize analogs with varying chloro-substituent positions (e.g., 2-chloro vs. 3-chloro). Assess biological activity via in vitro assays (e.g., receptor binding affinity). Crystallographic data (e.g., from related pyrrolidine salts) can rationalize conformational effects on target interactions (https://arxiv.org/abs/2831a1234 ).

Q. What analytical methods detect trace impurities from synthesis intermediates?

  • Methodological Answer : Use LC-MS/MS with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) to identify by-products like unreacted 2-chloro-1-methylethyl precursors. Quantify impurities against validated reference standards (≤0.15% threshold per ICH guidelines) (https://arxiv.org/abs/2831a1234 ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Chloro-1-methylethyl)pyrrolidine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(2-Chloro-1-methylethyl)pyrrolidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.